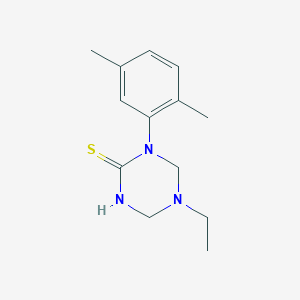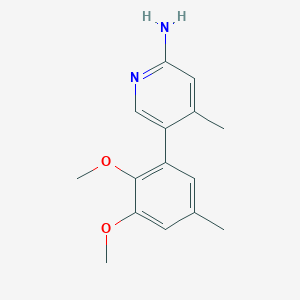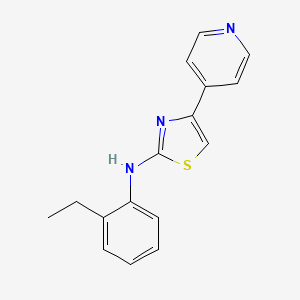
1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione, also known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DMPT is a heterocyclic organic compound that contains a triazine ring and a thione group. It is a white crystalline solid that is soluble in water and organic solvents.
Mécanisme D'action
The exact mechanism of action of 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione is not fully understood. However, it is believed that this compound acts on the hypothalamus-pituitary-gonadal axis, which regulates the production of hormones such as luteinizing hormone and follicle-stimulating hormone. This compound may also affect the expression of genes involved in growth and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In livestock animals, this compound has been shown to increase the secretion of growth hormone, insulin-like growth factor 1, and testosterone. This compound also increases the activity of digestive enzymes, leading to improved feed conversion efficiency. In fish and shrimp, this compound has been shown to improve the immune system and increase resistance to diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione in lab experiments is its simplicity of synthesis and ease of use. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of this compound is its potential toxicity at high doses. Careful dosage and administration are required to avoid any adverse effects.
Orientations Futures
There are several future directions for the use of 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione in scientific research. One potential application is in the development of novel drugs for the treatment of various diseases. This compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of conditions such as arthritis and cardiovascular disease. Another potential application is in the field of aquaculture, where this compound may be used to improve the growth and survival rate of various fish and shrimp species. Further research is needed to fully understand the potential applications of this compound in various scientific research fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound has been shown to have various biochemical and physiological effects, including increased growth and feed conversion efficiency in livestock animals and improved immune system function in fish and shrimp. Future research may lead to the development of novel drugs and improvements in aquaculture practices.
Méthodes De Synthèse
1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione can be synthesized through various methods, including the reaction of 2,5-dimethylphenyl isothiocyanate with ethylenediamine in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylphenyl isothiocyanate with 1,2-ethanedithiol in the presence of a base. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione has been widely used in various scientific research fields, including agriculture, animal husbandry, and aquaculture. In agriculture, this compound has been shown to increase the growth rate and feed conversion efficiency of various livestock animals, including pigs, chickens, and cows. In aquaculture, this compound has been used to improve the growth and survival rate of fish and shrimp.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-4-15-8-14-13(17)16(9-15)12-7-10(2)5-6-11(12)3/h5-7H,4,8-9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXDXRQZZCTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC(=S)N(C1)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5685411.png)

![N-[(8-methoxyquinolin-5-yl)methyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5685425.png)
![(3S*,4S*)-1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5685434.png)

![4-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinazolin-2(1H)-one](/img/structure/B5685444.png)
![(1S*,5R*)-3-acetyl-6-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685452.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-(methoxymethyl)pyridine-2-carboxamide](/img/structure/B5685454.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5685459.png)


![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2,4-difluorophenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685498.png)
![N,N,4-trimethyl-5-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685501.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B5685507.png)
